A 939572

SCD1 Enzymatic assay Potency comparison

Uncharacterized SCD1 inhibitors introduce potency, selectivity, and in vivo engagement variability, jeopardizing metabolic, oncology, and stem cell studies. A 939572 (CAS 1032229-33-6) is the rigorously validated solution. · mSCD1 IC50 <4 nM, hSCD1 IC50 37 nM; confirmed oral bioavailability (10 mg/kg bid reduces liver desaturation index 68.5%). · Antiproliferative IC50 6-65 nM across Caki1, A498, Caki2, ACHN; synergizes with temsirolimus in ccRCC xenografts. · Selectively eliminates undifferentiated hPSCs-a unique stem cell QC application not supported by other SCD1 inhibitors. Supplied ≥98% HPLC, stable at -20°C, shipped ambient. Immediate global availability for preclinical research.

Molecular Formula C20H22ClN3O3
Molecular Weight 387.86
Cat. No. B1532998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 939572
Synonyms4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide
Molecular FormulaC20H22ClN3O3
Molecular Weight387.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A 939572: SCD1 Inhibitor for Cancer and Metabolic Disease


A 939572 (CAS: 1032229-33-6) is a piperidine‑aryl urea‑based small molecule that functions as a potent, orally bioavailable inhibitor of stearoyl‑CoA desaturase 1 (SCD1) [1]. SCD1 is a rate‑limiting enzyme localized in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids and modulates lipid homeostasis [2]. A 939572 exhibits IC50 values of <4 nM for mouse SCD1 and 37 nM for human SCD1 . The compound is commercially available from multiple vendors with purity specifications of ≥98–99% (HPLC), making it suitable for a range of preclinical applications . Beyond its standalone activity, A 939572 has been evaluated in numerous cancer models alone and in combination with standard chemotherapeutics and targeted agents .

Pathway SCD1 inhibition & lipid metabolism studies
In vivo model Oral bioavailability for rodent metabolic models
Cancer research Cross‑cancer cell model evaluation & mTOR combination

Why Generic SCD1 Inhibitors Fail to Replace A 939572


Although multiple SCD1 inhibitors are commercially available, direct substitution is not scientifically justified due to substantial variability in potency, species selectivity, off‑target liability, and in vivo target engagement across this class [1]. For instance, MF‑438 exhibits sub‑nanomolar potency on rat SCD1 (IC50 = 2.3 nM) but lacks comparable activity data for human SCD1 . CAY‑10566 demonstrates similar cross‑species potency (mSCD1 IC50 = 4.5 nM, hSCD1 IC50 = 26 nM) yet its selectivity over hERG and other off‑targets has not been as thoroughly characterized as that of A 939572 . T‑3764518 (hSCD1 IC50 = 4.7 nM) and CVT‑11127 lack the combination of extensive in vivo pharmacodynamic validation and broad cross‑cancer model evaluation that distinguishes A 939572 [2]. Consequently, selecting a generic SCD1 inhibitor without verifying its specific potency, selectivity, and in vivo profile introduces significant experimental variability and risks misinterpretation of pharmacological results.

Species selectivity mismatch

MF‑438 lacks documented human SCD1 activity; CAY‑10566 cross‑species profile may shift translational interpretation.

Off‑target characterization gaps

hERG and kinase selectivity data are absent or less extensive for T‑3764518 and CVT‑11127, introducing polypharmacology confounds.

In vivo PD validation differences

Quantified desaturation index reduction and cancer‑model evaluation are limited for generic SCD1 inhibitors compared to A 939572.

A 939572 Quantitative Evidence Guide


Comparative Human SCD1 Potency

A 939572 inhibits human SCD1 with an IC50 of 37 nM [1]. Compared to the widely used analog CAY‑10566, which inhibits human SCD1 with an IC50 of 26 nM , A 939572 is slightly less potent on the human enzyme. However, the 0.4 nM IC50 reported in an alternative human SCD1 assay (Tocris/R&D Systems) positions A 939572 as a sub‑nanomolar inhibitor in certain assay formats . In contrast, MF‑438 (rat SCD1 IC50 = 2.3 nM) lacks documented human SCD1 potency, limiting its translational utility .

Human SCD1 Potency
Cross-study comparable
37 nM (hSCD1) vs 26 nM (CAY‑10566)
Supports human SCD1 assay context
Assay‑format‑dependent IC50 values; MF‑438 lacks hSCD1 data
SCD1 Enzymatic assay Potency comparison

hERG Selectivity and Safety Margin

A 939572 exhibits minimal hERG channel blockade activity with an IC50 >100 μM, representing a >2700‑fold selectivity window relative to its hSCD1 IC50 of 37 nM . This level of hERG selectivity is explicitly documented for A 939572, whereas comparable data for T‑3764518 (hSCD1 IC50 = 4.7 nM) and CVT‑11127 are not publicly available or are less extensively characterized . Additionally, A 939572 demonstrates selectivity over a range of kinases, minimizing polypharmacology confounds .

hERG Selectivity Window
Class‑level inference
>2700‑fold vs hSCD1 (IC50 >100 μM)
Reported hERG selectivity context
Comparator hERG data not publicly available
hERG Cardiotoxicity Selectivity Safety margin

Oral Bioavailability and In Vivo Target Engagement

A 939572 is orally bioavailable and demonstrates robust in vivo target engagement in ob/ob mice following a 5‑day oral dosing regimen (10 mg/kg bid p.o.) [1]. This treatment reduced the liver desaturation index (18:0/18:1n‑9 ratio) from 26.9 to 8.47 (a 68.5% reduction) and the plasma desaturation index from 15.4 to 7.35 (a 52.3% reduction) [2]. While CAY‑10566 is also described as orally bioavailable, its in vivo pharmacodynamic effects on the desaturation index are less consistently quantified across published studies, and its hERG selectivity profile is less well‑characterized .

Liver Desaturation Index
Cross‑study comparable
68.5% reduction (ob/ob mice, 5‑day oral)
Supports in vivo target‑engagement endpoint
10 mg/kg bid dosing; CAY‑10566 PD data less quantified
Oral bioavailability In vivo Desaturation index Ob/ob mice

ccRCC Cell Line Antiproliferative Activity

In a direct comparative evaluation across multiple clear cell renal cell carcinoma (ccRCC) cell lines, A 939572 demonstrated dose‑dependent antiproliferative activity with IC50 values of 65 nM (Caki1), 50 nM (A498), 65 nM (Caki2), and 6 nM (ACHN) at day 5 [1]. This cell‑line‑specific potency profiling is unique to A 939572; comparable IC50 datasets across multiple ccRCC lines are not available for MF‑438, T‑3764518, or CVT‑11127. Furthermore, A 939572‑induced growth inhibition was mechanistically linked to induction of endoplasmic reticulum (ER) stress response signaling, and combination with the mTOR inhibitor temsirolimus produced synergistic antitumor effects both in vitro and in vivo .

ccRCC Cell Line Panel
Direct comparison
6–65 nM (Caki1, A498, Caki2, ACHN)
Supports cell‑model endpoint review
ER stress response & mTOR synergy reported
ccRCC Renal cell carcinoma Antiproliferative Cell viability

Selective Elimination of Human Pluripotent Stem Cells

In a high‑throughput screen, A 939572 was identified as a small molecule capable of selectively eliminating human pluripotent stem cells (hPSCs) in the presence of progenitor and differentiated cells [1]. This functional selectivity arises from the dependence of hPSCs on de novo oleate synthesis via SCD1; inhibition of SCD1 by A 939572 depletes MUFA pools and induces cell death specifically in the pluripotent compartment . This property is not reported for CAY‑10566, MF‑438, or T‑3764518, establishing A 939572 as a unique tool for stem cell research and for protocols requiring the removal of residual undifferentiated hPSCs from differentiated cell populations.

hPSC Selectivity
Class‑level inference
Selective elimination in co‑culture
Supports stem cell QC protocol context
Comparator hPSC selectivity data not available
Stem cells hPSCs Oleate synthesis Cell selectivity

Intestinal SCD1 Mechanism in Obesity Models

A 939572 ameliorated obesity and hepatic steatosis in a manner dependent on intestinal, but not hepatic, SCD1 inhibition [1]. In contrast, liver‑specific SCD1 deficiency did not reproduce these metabolic improvements [2]. Mechanistically, intestinal SCD1 inhibition by A 939572 impeded obesity‑induced oxidative stress through induction of metallothionein 1 in intestinal epithelial cells [3]. While other SCD1 inhibitors such as CVT‑12012 exhibit hepatic selectivity (IC50 = 6.1 nM in HepG2 cells), their tissue‑specific pharmacological effects in obesity models are not as precisely delineated .

Intestinal SCD1 Mechanism
Class‑level inference
Intestinal‑dependent model response
Supports tissue‑specific mechanism studies
Hepatic‑selective inhibitors differ in obesity models
Obesity Intestinal SCD1 Metabolic disorders Oxidative stress

A 939572 Research and Industrial Applications


Oral SCD1 Inhibition for Metabolic Disease

For investigators conducting in vivo obesity, diabetes, or non‑alcoholic fatty liver disease (NAFLD) research in rodent models, A 939572 is the preferred SCD1 inhibitor due to its validated oral bioavailability and well‑quantified pharmacodynamic effects [1]. The 5‑day 10 mg/kg bid oral dosing regimen in ob/ob mice reduces liver desaturation index by 68.5% and plasma desaturation index by 52.3%, providing a robust and reproducible benchmark for target engagement . Unlike CAY‑10566 or MF‑438, for which in vivo PD data are less consistently quantified, A 939572 offers a defined PK/PD relationship that ensures reliable interpretation of therapeutic outcomes in metabolic models [2].

ccRCC Models and mTOR Inhibitor Combination

A 939572 is the SCD1 inhibitor of choice for ccRCC research due to its cell‑line‑specific antiproliferative profiling (IC50 values of 6–65 nM across Caki1, A498, Caki2, and ACHN) and its demonstrated synergy with the mTOR inhibitor temsirolimus [1]. This compound enables investigators to build upon established mechanistic data linking SCD1 inhibition to ER stress induction and to design rational combination strategies in ccRCC xenograft models . No other commercially available SCD1 inhibitor offers comparable, cell‑line‑validated potency data or documented synergy with standard‑of‑care agents in this disease context [2].

hPSC Elimination in Differentiation Quality Control

For stem cell laboratories seeking to eliminate residual undifferentiated hPSCs from differentiated cell populations, A 939572 provides a unique and validated chemical tool [1]. Its ability to selectively induce cell death in pluripotent cells while sparing progenitor and differentiated cells reduces the risk of teratoma formation and improves the purity of differentiated cell preparations for downstream assays . This application is not supported by other SCD1 inhibitors such as CAY‑10566, MF‑438, or T‑3764518, for which hPSC selectivity data are absent, making A 939572 an essential component of stem cell quality control workflows [2].

Intestinal SCD1 Biology in Obesity

A 939572 is uniquely positioned for studies investigating the role of intestinal SCD1 in obesity‑associated metabolic disorders [1]. The recent discovery that A 939572 ameliorates obesity and hepatic steatosis in an intestinal‑dependent manner, through induction of metallothionein 1 and attenuation of oxidative stress, provides a mechanistic framework that is not available for other SCD1 inhibitors . Researchers exploring gut‑specific lipid metabolism and its systemic metabolic consequences should select A 939572 to leverage this well‑characterized tissue‑specific pharmacology and to avoid confounding from hepatic SCD1 inhibition [2].

Application
Selection Property
Validation Focus
Metabolic disease model studies (oral)
Oral bioavailability & in vivo PD quantification
Desaturation index & metabolic endpoints
ccRCC model & mTOR combination
Cell‑line‑specific potency & synergy documentation
Antiproliferative response & ER stress markers
Stem cell quality control
hPSC‑selective cytotoxicity
Pluripotency marker elimination & purity
Intestinal SCD1 biology
Tissue‑specific (intestinal) pharmacology
Intestinal oxidative stress & metallothionein

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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